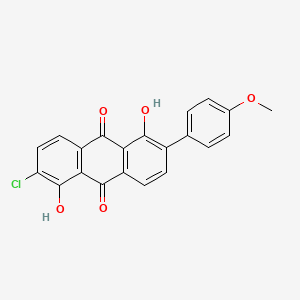
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be achieved through several methods:
Chemical Reactions Analysis
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in imaging applications. Its molecular structure allows it to interact with various biological molecules, making it a potential candidate for use in photodynamic therapy .
Comparison with Similar Compounds
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission with a high quantum yield.
9-(4-Phenylethynyl)anthracene: Exhibits strong fluorescence and is used in various photophysical applications.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and other electronic devices due to its excellent photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and makes it suitable for specialized applications in imaging and electronic devices .
Properties
CAS No. |
92753-68-9 |
|---|---|
Molecular Formula |
C21H13ClO5 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClO5/c1-27-11-4-2-10(3-5-11)12-6-7-13-16(18(12)23)19(24)14-8-9-15(22)21(26)17(14)20(13)25/h2-9,23,26H,1H3 |
InChI Key |
KURRZADNMBTVAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




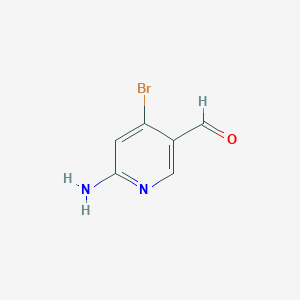
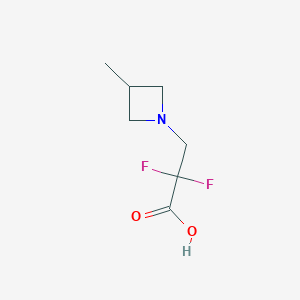
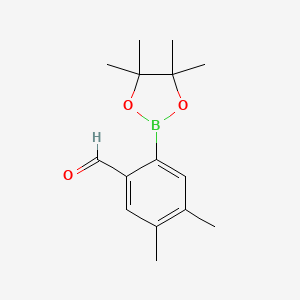
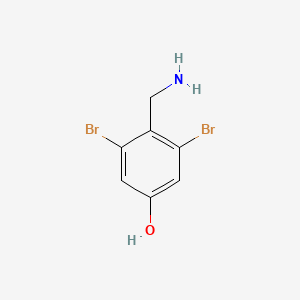
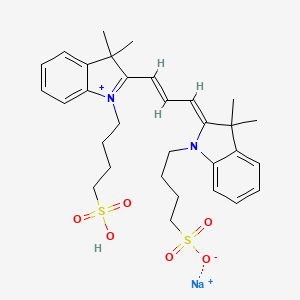
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)
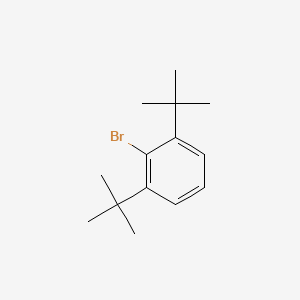
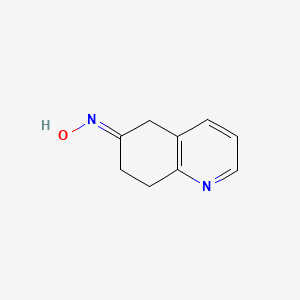

![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
